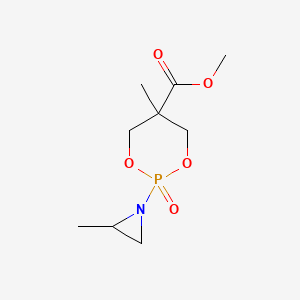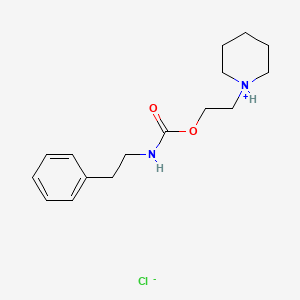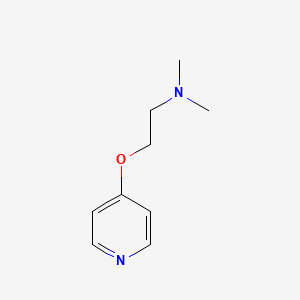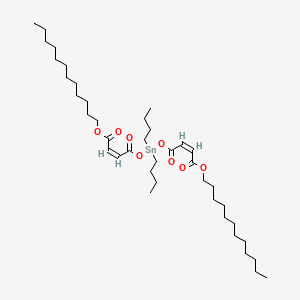
Methyl 5-methyl-2-(2-methylaziridin-1-yl)-1,3,2-dioxaphosphinane-5-carboxylate 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide is a complex organic compound with the molecular formula C9H16NO5P and a molecular weight of 249.2008. This compound is known for its unique structure, which includes a dioxaphosphorinane ring and an aziridinyl group, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide involves several steps. One common synthetic route includes the reaction of appropriate phosphorochloridate with an aziridine derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aziridinyl group can undergo nucleophilic substitution reactions with reagents like amines or thiols, forming substituted products.
Scientific Research Applications
1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and materials, owing to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The aziridinyl group is known to form covalent bonds with nucleophilic sites in proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes within biological systems.
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide can be compared with other similar compounds, such as:
1,3,2-Dioxaphosphorinane derivatives: These compounds share the dioxaphosphorinane ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Aziridinyl phosphates: These compounds contain the aziridinyl group and phosphate moiety, similar to the target compound, but may have different ester groups.
The uniqueness of 1,3,2-Dioxaphosphorinane-5-carboxylicacid, 5-methyl-2-(2-methyl-1-aziridinyl)-, methyl ester, 2-oxide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
CAS No. |
27247-41-2 |
|---|---|
Molecular Formula |
C9H16NO5P |
Molecular Weight |
249.20 g/mol |
IUPAC Name |
methyl 5-methyl-2-(2-methylaziridin-1-yl)-2-oxo-1,3,2λ5-dioxaphosphinane-5-carboxylate |
InChI |
InChI=1S/C9H16NO5P/c1-7-4-10(7)16(12)14-5-9(2,6-15-16)8(11)13-3/h7H,4-6H2,1-3H3 |
InChI Key |
DREMYNJFVPRNAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1P2(=O)OCC(CO2)(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)




![Propanenitrile, 3-[[4-[(2-bromo-4-nitrophenyl)azo]phenyl](2-hydroxyethyl)amino]-](/img/structure/B13744374.png)
![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
![4'-(1H-Imidazol-1-yl)[1,1'-biphenyl]-3,5-dicarboxylic acid](/img/structure/B13744401.png)

![2-N,4-N-bis[2,6-di(propan-2-yl)phenyl]pentane-2,4-diimine](/img/structure/B13744413.png)


